
Sdz-glc-756
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SDZ-GLC-756: is a novel octahydrobenzo[g]quinoline derivative. It has been studied for its unique pharmacological properties, particularly its opposing effects on dopamine D1 and D2 receptors. This compound is known for its potential therapeutic applications in treating conditions such as glaucoma and other eye diseases .
Métodos De Preparación
The synthesis of SDZ-GLC-756 involves multiple steps, starting with the preparation of the octahydrobenzo[g]quinoline core. The reaction conditions typically include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability .
Análisis De Reacciones Químicas
SDZ-GLC-756 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
SDZ-GLC-756 has been extensively studied for its scientific research applications, including:
Chemistry: It serves as a tool to study the linkage between dopamine D1 and D2 receptors.
Biology: The compound has been used to investigate the effects on cellular adenosine 3’, 5’-cyclic monophosphate (cAMP) and tumor necrosis factor alpha (TNF-alpha) production.
Medicine: this compound has shown potential in lowering intraocular pressure in patients with glaucoma and ocular hypertension.
Industry: Its unique properties make it a candidate for developing new pharmacological treatments
Mecanismo De Acción
SDZ-GLC-756 exerts its effects through its interaction with dopamine receptors. It acts as an antagonist at dopamine D1 receptors and an agonist at dopamine D2 receptors. This dual action results in the inhibition of dopamine-sensitive adenylate cyclase and the stimulation of electrically evoked acetylcholine release. The compound’s effects on prolactin secretion and circling behavior in animal models further highlight its complex mechanism of action .
Comparación Con Compuestos Similares
SDZ-GLC-756 is unique in its dual action on dopamine receptors. Similar compounds include:
SCH23390: A selective dopamine D1 receptor antagonist.
Bromocriptine: A selective dopamine D2 receptor agonist.
Quinpirole: Another dopamine D2 receptor agonist.
Compared to these compounds, this compound’s ability to act on both dopamine D1 and D2 receptors sets it apart, making it a valuable tool for studying the interactions between these receptors .
Propiedades
Fórmula molecular |
C20H24N2S |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
(3R,4aR,10aR)-1-methyl-3-(pyridin-2-ylsulfanylmethyl)-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline |
InChI |
InChI=1S/C20H24N2S/c1-22-13-15(14-23-20-8-4-5-9-21-20)10-18-11-16-6-2-3-7-17(16)12-19(18)22/h2-9,15,18-19H,10-14H2,1H3/t15-,18-,19-/m1/s1 |
Clave InChI |
JVCCQRRESBKGJS-ATZDWAIDSA-N |
SMILES isomérico |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CC=CC=C3C2)CSC4=CC=CC=N4 |
SMILES canónico |
CN1CC(CC2C1CC3=CC=CC=C3C2)CSC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B10782005.png)
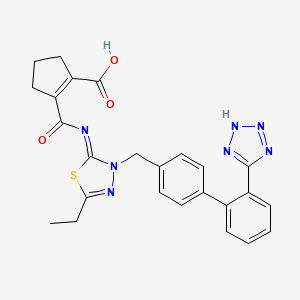
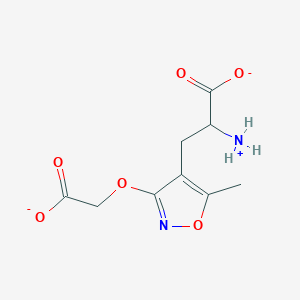

![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate;hydrochloride](/img/structure/B10782035.png)
![[5-[5-Amino-4-[(4-nitrophenyl)methylcarbamoyl]imidazol-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10782039.png)
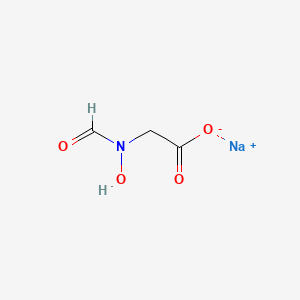

![[(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate](/img/structure/B10782060.png)
![3-Hydroxy-2,2-bis(methoxymethyl)-4-[(1-methyl-6-oxopyridazin-3-yl)amino]-3,4-dihydrochromene-6-carbonitrile](/img/structure/B10782067.png)
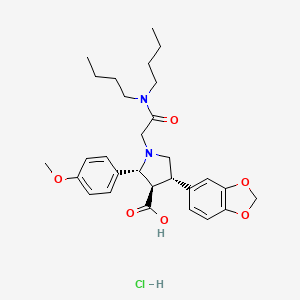
![1-Azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate](/img/structure/B10782073.png)
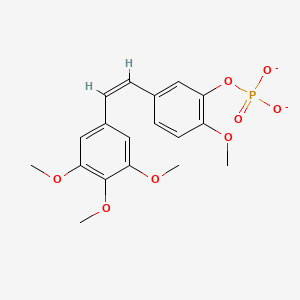
![Sodium;2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid;hydride](/img/structure/B10782081.png)